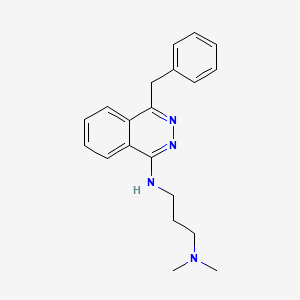

N~1~-(4-benzyl-1-phthalazinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-benzyl-1-phthalazinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine, also known as BPDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPDP is a heterocyclic compound that contains a phthalazine ring, which is a fused aromatic ring system.

Scientific Research Applications

Heterocyclic Compound Synthesis

The condensation reactions involving derivatives similar to N1-(4-benzyl-1-phthalazinyl)-N3,N3-dimethyl-1,3-propanediamine have been a subject of interest due to their potential to form various heterocyclic compounds. For instance, the condensation of phthalic anhydride with 1,3-propanediamine can lead to the formation of complex heterocycles, indicating the potential utility of N1-(4-benzyl-1-phthalazinyl)-N3,N3-dimethyl-1,3-propanediamine in synthesizing novel compounds with potentially significant biological or material properties (Gaozza, Grinberg, & Lamdan, 1972).

Material Science and Polymer Development

The structural motif present in N1-(4-benzyl-1-phthalazinyl)-N3,N3-dimethyl-1,3-propanediamine has been explored for the development of high-performance polymers. For example, aromatic polyamides incorporating unsymmetrical diamines containing the phthalazinone moiety have been synthesized, leading to polymers with high thermal stability and solubility in various solvents. This research indicates the compound's utility in creating materials with desirable physical properties for industrial applications (Cheng, Jian, & Mao, 2002).

Molecular Interactions and Supramolecular Chemistry

The study of molecular interactions, especially in the context of hydrogen bonding and weak intermolecular forces, is another area where derivatives of N1-(4-benzyl-1-phthalazinyl)-N3,N3-dimethyl-1,3-propanediamine show promise. Research into multi-component molecular solids has highlighted the role of strong hydrogen bonds and weaker C-H⋯F and C-H⋯O interactions in forming supramolecular structures, suggesting potential applications in designing novel crystal architectures and materials (Wang, Hu, Wang, Liu, & Huang, 2014).

Sensing and Separation Technologies

The compound's structural framework has been utilized in the development of metal-organic frameworks (MOFs) for sensing and separation applications. Anionic MOFs with mesoporous structures have been constructed, demonstrating capabilities in separating large molecules based on ionic selectivity. Additionally, these MOFs exhibit solvatochromic behavior, making them potential candidates for sensing small molecules (Sun, Wang, Qin, Jin, Su, Huang, & Shao, 2013).

properties

IUPAC Name |

N-(4-benzylphthalazin-1-yl)-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4/c1-24(2)14-8-13-21-20-18-12-7-6-11-17(18)19(22-23-20)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVCLFHBJAVGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NN=C(C2=CC=CC=C21)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830740.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2830743.png)

![N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![2-(2-Chlorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2830752.png)

![4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2830755.png)

![4-Oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)-N-[2-(prop-2-enoylamino)ethyl]butanamide](/img/structure/B2830757.png)

![1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2830760.png)